N-(4,5-dimethylthiophen-2-yl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethylthiophen-2-yl)ethanethioamide is an organic compound characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and an ethanethioamide group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiophen-2-yl)ethanethioamide typically involves the reaction of 4,5-dimethylthiophene with ethanethioamide under specific conditions. One common method includes:
Starting Materials: 4,5-dimethylthiophene and ethanethioamide.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as tin(IV) chloride in a solvent like benzene, at temperatures ranging from -5°C to 20°C.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The steps include:
Initial Reaction: Combining 4,5-dimethylthiophene with ethanethioamide in the presence of a catalyst.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-dimethylthiophen-2-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The thiophene ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of halogen atoms or other electrophiles on the thiophene ring.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethylthiophen-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4,5-dimethylthiophen-2-yl)ethanethioamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cell Membranes: Affecting the integrity of cell membranes, leading to cell death in microbial organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(thiophen-2-yl)ethanethioamide: Similar structure but lacks the methyl groups on the thiophene ring.
N-(4,5-dimethylthiophen-2-yl)methylamine: Contains a methylamine group instead of ethanethioamide.
Uniqueness
N-(4,5-dimethylthiophen-2-yl)ethanethioamide is unique due to the presence of both methyl groups on the thiophene ring and the ethanethioamide group, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C8H11NS2 |
---|---|
Molekulargewicht |
185.3 g/mol |
IUPAC-Name |
N-(4,5-dimethylthiophen-2-yl)ethanethioamide |
InChI |
InChI=1S/C8H11NS2/c1-5-4-8(9-7(3)10)11-6(5)2/h4H,1-3H3,(H,9,10) |
InChI-Schlüssel |
CIGGLMRDWYZJKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)NC(=S)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.